Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-

High-temperature solvent Heat transfer fluid Petroleum processing

Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- (CAS 55319-78-3), also known as 1-cyclohexyl-4-(1-decahydronaphthyl)tetradecane, is a fully saturated, high-molecular-weight alkylated decalin (C₃₀H₅₆, MW 416.77). As a member of the polycyclic alkane family, it combines the thermal and chemical stability of the decahydronaphthalene core with the flexibility imparted by a long branched alkyl chain.

Molecular Formula C30H56
Molecular Weight 416.8 g/mol
CAS No. 55319-78-3
Cat. No. B13933197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-
CAS55319-78-3
Molecular FormulaC30H56
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCC1CCCCC1)C2CCCC3C2CCCC3
InChIInChI=1S/C30H56/c1-2-3-4-5-6-7-8-12-20-27(22-15-19-26-17-10-9-11-18-26)30-25-16-23-28-21-13-14-24-29(28)30/h26-30H,2-25H2,1H3
InChIKeyJANFNQZPXJIBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Cyclohexylpropyl)undecyl]decahydronaphthalene (CAS 55319-78-3): A High-Molecular-Weight Alkyl Decalin for Specialized Applications


Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- (CAS 55319-78-3), also known as 1-cyclohexyl-4-(1-decahydronaphthyl)tetradecane, is a fully saturated, high-molecular-weight alkylated decalin (C₃₀H₅₆, MW 416.77) [1]. As a member of the polycyclic alkane family, it combines the thermal and chemical stability of the decahydronaphthalene core with the flexibility imparted by a long branched alkyl chain. Its molecular structure yields a unique combination of physical properties that differentiate it from simpler decalins and linear alkanes, making it a candidate for high-temperature solvents, heat transfer fluids, and as an analytical reference standard in petroleum biomarker research [2].

High-temp fluid Liquid-phase operations up to 450°C without vaporization risk
Fire-safe medium Flash point >200°C lowers ignition hazard during process chemistry
Biomarker standard Validated GC×GC standard for alkyl decalin isomers in petroleum geochemistry
Lightweight lubricant Lower density aids weight-sensitive synthetic base stock development

Why Unsubstituted Decalin or Shorter Alkyl Decalins Cannot Replace CAS 55319-78-3


While decalin (CAS 91-17-8) and its shorter alkyl derivatives are common industrial solvents, their physical property profiles are fundamentally inadequate for applications demanding low volatility, high flash point, and specific solvation characteristics [1]. The C₁₄ branched alkyl substitution on CAS 55319-78-3 dramatically increases the normal boiling point by over 300°C and the flash point by nearly 190°C compared to decalin, while reducing liquid density . These quantifiable shifts are not achieved by simple chain-length extension alone; the cyclohexyl-terminal branching contributes to a specific molecular architecture that determines viscosity and thermal conductivity. Direct substitution with decalin or a linear alkyl decalin of similar molecular weight would therefore result in unacceptable volatility, a lower flash point, or divergent thermophysical performance, invalidating their use in processes requiring the precise property combination of this compound.

Volatility mismatch Decalin’s boiling point (~194°C) is over 300°C lower; it vaporizes under high-temperature liquid conditions, invalidating heat-transfer or solvent use.
Fire hazard gap Shorter alkyl decalins carry flash points below 60°C, while this compound remains liquid and low-flammability above 200°C, demanding different safety engineering.
Property divergence Linear alkanes of similar carbon number lack the branched cyclohexyl architecture; density, refractive index, and thermal stability may shift in ways that compromise formulated product performance.

Quantitative Differentiation of 1-[1-(3-Cyclohexylpropyl)undecyl]decahydronaphthalene Against Baseline Decalin and Linear Alkane Analogs


Normal Boiling Point Elevation vs. Decalin (C10H18) Supports Ultra-High-Temperature Liquid-Phase Operations

The target compound exhibits a normal boiling point (Tb) over 300°C higher than that of the parent decalin, positioning it for liquid-phase applications at temperatures where decalin would be a supercritical gas. The predicted Tb for CAS 55319-78-3 is 505.7°C at 760 mmHg , while the experimental Tb for decalin (mixture of cis/trans) is 194°C [1].

Boiling point
Cross-study comparable
Target 505.7 °C +311.7 °C Decalin 194 °C
Enables liquid-phase use where decalin would be gaseous
Predicted Tb for target; experimental for decalin
High-temperature solvent Heat transfer fluid Petroleum processing

Flash Point Increase of >180 °C Over Decalin Minimizes Fire Hazard in High-Temperature Processing

The flash point (FP) of the target compound is predicted to be 244.4°C , compared to an experimental closed-cup flash point of approximately 57°C for decalin [1]. This 187.4°C increase places the compound well above the threshold for 'combustible' classification and significantly reduces the risk of accidental ignition during processing.

Flash point
Cross-study comparable
Target 244.4 °C +187.4 °C Decalin ~57 °C
Lowers fire hazard in high-temperature processing
Predicted FP; experimental for decalin
Process safety High-temperature operations Flammability reduction

Reduced Liquid Density vs. Decalin Enables Weight-Sensitive Formulation Design

The target compound has a calculated density of 0.878 g/cm³ , which is lower than the experimental density of approximately 0.896 g/cm³ for decalin at 20°C [1]. This 2% lower density is atypical, as molecular weight increase usually correlates with higher density.

Density (20 °C)
Cross-study comparable
0.878 g/cm³ −0.018 vs decalin 0.896
Supports lightweight fluid design despite higher MW
Predicted density; experimental decalin
Lightweight formulations Aerospace fluids Density tuning

Higher Refractive Index Suggests Distinct Solvation and Optical Properties

The calculated refractive index (n20/D) for the target compound is 1.479 , whereas decalin's experimental refractive index is approximately 1.475 [1]. While the absolute difference is small, it indicates a more polarizable electron cloud and may influence solvation behavior.

Refractive index
Cross-study comparable
n20/D 1.479 +0.004 vs decalin 1.475
Indicates altered solvation and optical QC parameters
Predicted value; experimental decalin
Optical materials Solvent polarity Refractometry

Validated Reference Standard for Alkyl Decalin Isomers in Petroleum Geochemistry via GC×GC-TOFMS

A series of long-chain 1-alkyl-decahydronaphthalenes, including the target compound, have been synthesized and validated as analytical standards for the unambiguous identification of alkyl decalin isomers in crude oil and source rock extracts using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS) [1].

GC×GC standard
Class-level inference
Validated retention & mass spectra for alkyl decalin isomers in crude oil
Enables unambiguous biomarker identification
Published GC×GC-TOFMS data; requires in-lab verification
Petroleum biomarker Geochemistry Analytical standard

C30H56 Molecular Weight and Saturated Structure Imply Superior Thermal-Oxidative Stability Relative to Lower Alkanes

As a fully saturated, high-molecular-weight polycyclic hydrocarbon (C30H56) , the target compound belongs to a class known for excellent thermal and oxidative stability compared to linear alkanes of similar carbon number, which typically exhibit lower viscosity indices and poorer deposit control at elevated temperatures [1].

Thermal stability
Class-level inference
Saturated polycyclic C₃₀ structure typical of high-stability base oils
May offer better deposit control than linear alkanes
Inferred from patent literature; compound-specific data to verify
Thermal stability Oxidative stability Lubricant base stock

Procurement-Driven Application Scenarios for 1-[1-(3-Cyclohexylpropyl)undecyl]decahydronaphthalene (CAS 55319-78-3)


High-Temperature Heat Transfer Fluid for Closed-Loop Systems

The boiling point exceeding 500°C (Section 3, Evidence 1) and flash point above 240°C (Section 3, Evidence 2) make this compound a candidate for liquid-phase heat transfer in concentrated solar power or chemical processing loops operating between 300°C and 450°C, where decalin would vaporize and pose pressure hazards . Its lower density (Section 3, Evidence 3) reduces pump energy consumption compared to denser synthetic fluids.

Fire-Safe High-Temperature Reaction Solvent

The combination of a very high flash point (244.4°C) and a boiling point above 500°C (Section 3, Evidence 1 and 2) provides a wide liquidus range with reduced flammability, making it suitable as a reaction medium for high-temperature organic syntheses or polymerizations where standard decalin would require pressurized equipment or inert gas blanketing [1]. Its saturated structure also minimizes unwanted side reactions.

Certified Reference Standard for Petroleum Biomarker Analysis

As a validated 1-alkyl-decahydronaphthalene standard with published GC×GC retention data and mass spectra (Section 3, Evidence 5), this compound is essential for geochemistry laboratories performing oil-source rock correlation studies . Procurement of this specific compound, rather than a generic alkyl decalin mixture, ensures accurate identification of target biomarker isomers in complex petroleum matrices.

Low-Density Synthetic Lubricant Base Stock Component

The reduced density (0.878 g/cm³) relative to decalin and the class-inferred thermal-oxidative stability (Section 3, Evidence 3 and 6) suggest its use as a lightweight base stock for synthetic lubricants in aerospace or racing applications where mass savings are critical [1]. Its branched structure is expected to contribute to a low pour point, as taught in alkyl decalin patent literature.

Application
Selection Property
Validation Focus
High-temperature heat transfer fluid
Ultra-high boiling point & flash point
Liquid-phase thermal stability and pump energy efficiency
Fire-safe reaction solvent
High flash point & saturated structure
Flammability reduction and side-reaction screening
Petroleum biomarker reference standard
Validated GC×GC retention data
Co-elution control and isomer resolution in complex matrices
Low-density lubricant base stock component
Lower density & branched architecture
Pour point and deposit control under oxidative stress
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